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1H-Indene-2-acetic acid

Catalog No.
S1968747
CAS No.
57932-05-5
M.F
C11H10O2
M. Wt
174.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-Indene-2-acetic acid

CAS Number

57932-05-5

Product Name

1H-Indene-2-acetic acid

IUPAC Name

2-(1H-inden-2-yl)acetic acid

Molecular Formula

C11H10O2

Molecular Weight

174.2 g/mol

InChI

InChI=1S/C11H10O2/c12-11(13)7-8-5-9-3-1-2-4-10(9)6-8/h1-5H,6-7H2,(H,12,13)

InChI Key

DOVZNFSFVOYBQF-UHFFFAOYSA-N

SMILES

C1C2=CC=CC=C2C=C1CC(=O)O

Canonical SMILES

C1C2=CC=CC=C2C=C1CC(=O)O

1H-Indene-2-acetic acid is an organic compound with the molecular formula C11H10O2C_{11}H_{10}O_{2} and a molecular weight of 174.19 g/mol. It is a derivative of indene, characterized by the presence of an acetic acid moiety at the 2-position of the indene ring. This compound is notable for its application in medicinal chemistry, particularly as a nonsteroidal anti-inflammatory drug (NSAID) similar to indomethacin, which is used for treating pain and inflammation .

Typical of carboxylic acids and aromatic compounds. Key reactions include:

  • Esterification: Reaction with alcohols to form esters.
  • Decarboxylation: Loss of carbon dioxide under heat, leading to the formation of indene derivatives.
  • Electrophilic Aromatic Substitution: The aromatic nature of the indene allows for substitution reactions at various positions on the ring.

For example, it can react with acetic anhydride to form acetylated derivatives, which may exhibit altered biological activities .

1H-Indene-2-acetic acid exhibits significant biological activity, primarily as an anti-inflammatory agent. Its mechanism involves inhibition of cyclooxygenase enzymes, which play a crucial role in the inflammatory pathway. This compound has been studied for its potential effects on pain relief and reduction of inflammation, making it relevant in pharmacological research .

Several synthesis methods exist for 1H-Indene-2-acetic acid, including:

  • Condensation Reactions: Combining indene derivatives with acetic acid or its derivatives under acidic or basic conditions.
  • Diels-Alder Reactions: Utilizing diene and dienophile chemistry to construct the indene framework followed by functionalization.
  • Oxidative Methods: Oxidation of related compounds to introduce the carboxylic acid functionality.

A notable synthetic route involves heating ethyl 2-(2,3-dihydro-1H-inden-1-yl)acetate with sodium hydroxide in methanol, leading to the desired product through hydrolysis and subsequent purification steps .

The primary applications of 1H-Indene-2-acetic acid are in pharmaceuticals as anti-inflammatory agents. Its derivatives are also explored in:

  • Analgesics: Used for pain management.
  • Research: Studied for potential anticancer properties and other therapeutic effects.

Additionally, it serves as a building block in organic synthesis for creating more complex molecules in medicinal chemistry .

Interaction studies have shown that 1H-Indene-2-acetic acid can interact with various biological targets:

  • Cyclooxygenase Inhibition: Its primary action mechanism involves inhibiting cyclooxygenases, leading to reduced prostaglandin synthesis.
  • Protein Binding Studies: Investigations into its binding affinity with serum proteins help understand its pharmacokinetics and bioavailability.

These studies are crucial for assessing its therapeutic potential and side effects .

Several compounds share structural similarities with 1H-Indene-2-acetic acid, each exhibiting unique properties:

Compound NameCAS NumberSimilarity Index
2-(2,3-Dihydro-1H-inden-1-yl)acetic acid37868-26-10.97
3-(2,3-Dihydro-1H-inden-2-yl)propanoic acid88020-86-41.00
2,3-Dihydro-1H-indene-2-carboxylic acid25177-85-90.94
3-(1,2,3,4-Tetrahydronaphthalen-2-yl)propanoic acid98017-39-10.94
2-Methyl-2,3-dihydro-1H-indene-2-carboxylic acid91142-58-40.92

These compounds vary in their functional groups and biological activities but share a common indene structure that influences their reactivity and medicinal properties. The uniqueness of 1H-Indene-2-acetic acid lies in its specific anti-inflammatory action profile and potential applications in pain management therapies .

XLogP3

1.7

Wikipedia

(1H-Inden-2-yl)acetic acid

Dates

Last modified: 04-14-2024

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